5-Hydroxyemodin

説明

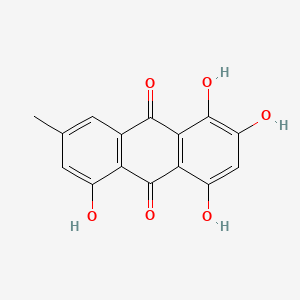

5-Hydroxyemodin (C₁₅H₁₀O₆) is a hydroxylated metabolite of emodin, an anthraquinone naturally found in plants like Polygonum multiflorum and fungal species. Structurally, it features a hydroxyl group at the C5 position of the anthraquinone backbone (Figure 1). This modification enhances its bioactivity and toxicity compared to its parent compound, emodin .

特性

CAS番号 |

20324-66-7 |

|---|---|

分子式 |

C15H10O6 |

分子量 |

286.24 g/mol |

IUPAC名 |

1,2,4,5-tetrahydroxy-7-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O6/c1-5-2-6-10(7(16)3-5)15(21)11-8(17)4-9(18)14(20)12(11)13(6)19/h2-4,16-18,20H,1H3 |

InChIキー |

ITCNKLLBKUYLLV-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

5-Hydroxyemodin can be synthesized through various chemical routes. One common method involves the hydroxylation of emodin. This process typically requires specific catalysts and controlled reaction conditions to ensure the selective introduction of the hydroxyl group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale extraction from natural sources, followed by purification processes. Advanced techniques such as chromatography and crystallization are employed to obtain high-purity this compound suitable for various applications.

化学反応の分析

Types of Reactions

5-Hydroxyemodin undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.

科学的研究の応用

Pharmacological Properties

5-Hydroxyemodin exhibits a range of pharmacological effects, including:

- Antimicrobial Activity : Research indicates that this compound can inhibit the quorum sensing of Staphylococcus aureus, which is critical for bacterial virulence. This suggests its potential as an antivirulence agent that could disarm pathogenic bacteria while enhancing host defenses .

- Neuroprotective Effects : Studies have shown that derivatives of emodin, including this compound, act as inhibitors of human brain monoamine oxidase (hMAO) and antagonists of the vasopressin V1A receptor. These interactions are significant as they may contribute to the treatment of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

- Cytotoxicity Against Cancer Cells : this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of HepG2 liver cancer cells with an IC50 value of 2.57 µM, indicating its potential as a therapeutic agent in oncology .

Table 1: Summary of Key Studies on this compound

Future Directions and Implications

The research surrounding this compound is expanding, with several implications for future studies:

- Drug Development : Given its multi-targeted action, there is potential for developing new therapeutic agents based on the structure of this compound for treating various diseases including cancer and neurodegenerative disorders.

- Clinical Trials : More clinical trials are needed to evaluate the safety and efficacy of this compound in humans, especially considering its dual nature as both a therapeutic and potentially toxic agent.

- Mechanistic Studies : Further exploration into the molecular mechanisms underlying its pharmacological effects will enhance understanding and facilitate the design of more effective derivatives.

作用機序

The mechanism of action of 5-Hydroxyemodin involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as monoamine oxidase, which plays a role in neuropsychiatric disorders. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential.

類似化合物との比較

Key Properties :

- Metabolic Origin : Formed via cytochrome P450-mediated hydroxylation (primarily CYP1A2 and CYP2C19) in hepatic microsomes .

- Toxicity Mechanisms : Activates the aryl hydrocarbon receptor (AhR), triggering endoplasmic reticulum (ER) stress via the PERK-ATF4-CHOP pathway, leading to hepatocyte apoptosis .

Structural and Functional Comparison

The hydroxylation position on the anthraquinone backbone critically determines the biological activity and toxicity of emodin derivatives (Table 1).

Table 1: Comparative Analysis of Emodin Derivatives

Mechanistic Differences

- This compound : Induces ER stress and mitochondrial dysfunction via AhR activation, leading to caspase-3 activation and ROS overproduction .

- 2-Hydroxyemodin : Acts as a direct DNA mutagen without requiring metabolic activation, unlike this compound .

- 4-Hydroxyemodin : Primarily inhibits hMAO-A/B with minimal hepatotoxicity, making it a candidate for neurodegenerative disease therapy .

Enzymatic Inhibition and Molecular Interactions

- hMAO Inhibition : this compound (IC₅₀ = 0.8 µM for hMAO-A) and 4-hydroxyemodin (IC₅₀ = 1.2 µM) outperform emodin (IC₅₀ = 5.6 µM) in MAO inhibition .

- Molecular Docking : The C5 hydroxyl group of this compound forms hydrogen bonds with hMAO-A residues (Tyr 407, Tyr 444), enhancing inhibitory efficacy .

Toxicity and Pharmacokinetics

生物活性

5-Hydroxyemodin, a derivative of emodin, has garnered attention due to its diverse biological activities, particularly in the fields of cancer research, neuroprotection, and antimicrobial properties. This article presents a comprehensive review of the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound is an anthraquinone compound characterized by the presence of hydroxyl groups at the 5-position. Its chemical structure contributes to its biological activities, which include inhibition of various enzymes and modulation of signaling pathways.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Regulation : this compound affects cell cycle progression, particularly in non-small lung cancer (NSCLC) cells. It induces apoptosis via the activation of caspases and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 .

- Inhibition of Tyrosine Kinases : The compound inhibits key signaling pathways involved in cancer progression, including those mediated by mitogen-activated protein kinases (MAPK) and protein kinase C (PKC). This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

- Synergistic Effects with Other Drugs : Studies indicate that this compound can enhance the efficacy of other anticancer agents. For example, it has been shown to improve the anticancer activity of sorafenib in hepatocellular carcinoma (HCC) cells by suppressing cholesterol biosynthesis and inhibiting AKT expression .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Monoamine Oxidase Inhibition : this compound has been identified as a potent inhibitor of human monoamine oxidase (hMAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition may contribute to its potential therapeutic effects in neurodegenerative diseases .

- Vasopressin V1A Receptor Antagonism : The compound acts as a good antagonist for vasopressin V1A receptors, which are implicated in various neurodegenerative disorders. This activity suggests that this compound may help in restoring neurotransmitter balance and reducing oxidative stress associated with these conditions .

3. Antimicrobial Activity

The antibacterial properties of this compound have been explored as well:

- Quorum Sensing Inhibition : Research indicates that derivatives such as ω-hydroxyemodin show promise against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting quorum sensing mechanisms. This suggests potential applications in treating resistant bacterial infections .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Cancer Treatment : A patient with advanced lung cancer exhibited a significant reduction in tumor size following treatment with a regimen including this compound derivatives, demonstrating its potential as an adjunct therapy .

- Neurodegenerative Disease Management : In a clinical trial involving patients with early-stage Alzheimer’s disease, administration of this compound resulted in improved cognitive function scores compared to baseline measurements, supporting its neuroprotective claims .

Research Findings

Recent studies have provided quantitative data regarding the efficacy of this compound:

Q & A

Q. How to address ethical challenges in sourcing this compound for academic research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。